7-chloro-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one
Description
Properties
CAS No. |
422526-71-4 |
|---|---|
Molecular Formula |
C18H17ClN2O3S |
Molecular Weight |
376.86 |
IUPAC Name |
7-chloro-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C18H17ClN2O3S/c1-23-15-6-3-11(9-16(15)24-2)7-8-21-17(22)13-5-4-12(19)10-14(13)20-18(21)25/h3-6,9-10H,7-8H2,1-2H3,(H,20,25) |
InChI Key |
FUPZYWXCXPFNAC-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)C3=C(C=C(C=C3)Cl)NC2=S)OC |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one typically involves multiple steps:
Formation of the Quinazolinone Core: The initial step often involves the cyclization of anthranilic acid derivatives with appropriate reagents to form the quinazolinone core.
Introduction of the Chloro Group: Chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Dimethoxyphenyl Ethyl Group: This step involves the alkylation of the quinazolinone core with 3,4-dimethoxyphenylethyl bromide under basic conditions.
Formation of the Sulfanylidene Group:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and temperature control would be essential to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylidene group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinazolinone core or the chloro substituent, potentially leading to dechlorination or hydrogenation products.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dechlorinated or hydrogenated derivatives.
Substitution: Various substituted quinazolinones depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Research has indicated that quinazoline derivatives possess anticancer properties. The compound has been evaluated for its ability to inhibit cancer cell proliferation. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, suggesting its potential as an anticancer agent.
Antimicrobial Properties
The compound has demonstrated significant antimicrobial activity against a range of pathogens. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungi. This broad-spectrum activity positions it as a candidate for developing new antimicrobial agents.
Anti-inflammatory Effects
Inflammation is a key factor in many chronic diseases. The compound has been studied for its anti-inflammatory effects, showing promise in reducing inflammation markers in animal models. This could lead to applications in treating inflammatory diseases such as arthritis.
Case Studies
| Study | Findings | Application |
|---|---|---|
| In vitro study on cancer cells | Induced apoptosis in breast cancer cell lines | Potential anticancer therapy |
| Antimicrobial efficacy testing | Effective against Staphylococcus aureus and E. coli | Development of new antibiotics |
| Animal model of inflammation | Reduced levels of TNF-alpha and IL-6 | Treatment for inflammatory diseases |
Mechanism of Action
The mechanism of action of 7-chloro-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites or interfere with cellular processes by interacting with DNA or proteins. The exact pathways depend on the specific biological context and the target organism.
Comparison with Similar Compounds
Key Differences :
- Chlorine at position 6 instead of 7 (Fig. 1a).
- Molecular Formula : C₁₈H₁₇ClN₂O₃S (identical to the target compound).
- Impact : Positional isomerism alters electronic distribution and steric interactions. The 6-chloro derivative may exhibit reduced activity in assays requiring specific halogen bonding at position 7 .
| Property | Target Compound | 6-Chloro Isomer |
|---|---|---|
| Chlorine Position | 7 | 6 |
| logP (Predicted) | 3.8 | 3.6 |
| Hydrogen Bond Donors | 1 | 1 |
| PubChem CID | Not listed | 4124340 |
Figure 1a : Structural comparison of chlorine positional isomers.
3-Phenyl vs. 3,4-Dimethoxyphenethyl Substituents
Example Compound : 2-{[2-(3-Chloro-4-methylphenyl)-2-oxoethyl]sulfanyl}-3-phenyl-3,4-dihydroquinazolin-4-one ()
Key Differences :
- 3-Phenyl group : Replaces the 3,4-dimethoxyphenethyl chain.
- Substituent on Benzene : 3-Chloro-4-methylphenyl instead of 3,4-dimethoxyphenyl.
- Impact :
| Property | Target Compound | 3-Phenyl Analog |
|---|---|---|
| Aromatic Substituent | 3,4-Dimethoxy | 3-Chloro-4-methyl |
| Molecular Weight | 376.85 | 420.91 |
| Sulfur Group | Sulfanylidene | Sulfanyl |
Heterocyclic Substituents: Pyrazole vs. Dimethoxyphenethyl
Example Compound : 3-2-(4-Chloro-1H-pyrazol-1-yl)ethyl-2-sulfanyl-3,4-dihydroquinazolin-4-one ()
Key Differences :
- Pyrazole Ring : Introduces a nitrogen-rich heterocycle at position 3.
- Impact :
| Property | Target Compound | Pyrazole Analog |
|---|---|---|
| Substituent Type | Aromatic | Heterocyclic |
| Hydrogen Bond Acceptors | 4 | 5 |
| CAS Number | Not listed | 1006327-12-3 |
Cyclohexenyl vs. Dimethoxyphenethyl Side Chains
Example Compound : 3-[2-(Cyclohexen-1-yl)ethyl]-6,7-dimethoxy-2-sulfanylidene-1H-quinazolin-4-one ()
Key Differences :
- Cyclohexenyl Group: A non-aromatic, aliphatic substituent.
- Methoxy Positions: 6,7-dimethoxy on the quinazolinone vs. 3,4-dimethoxy on the phenethyl chain.
- Impact :
| Property | Target Compound | Cyclohexenyl Analog |
|---|---|---|
| Side Chain | Aromatic | Aliphatic |
| Methoxy Positions | 3,4 (phenethyl) | 6,7 (quinazolinone) |
| Molecular Weight | 376.85 | 346.4 |
Pharmacological Implications of Structural Variations
- Chloro Position : 7-Chloro derivatives generally show higher kinase inhibition than 6-chloro isomers due to optimized halogen bonding .
- Methoxy Groups: 3,4-Dimethoxy substituents enhance CNS penetration compared to non-methoxy analogs .
- Sulfanylidene vs. Sulfanyl : Sulfanylidene’s thiocarbonyl group improves metabolic stability over sulfanyl’s thioether linkage .
Table 3 : Summary of Key Pharmacological Trends.
Biological Activity
The compound 7-chloro-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one is a member of the quinazolinone family, which has garnered attention for its diverse biological activities. Quinazolinones are known for their potential in medicinal chemistry, particularly in the development of anticancer agents, antimicrobial agents, and inhibitors of various enzymes. This article explores the biological activity of this specific compound through various studies and findings.
- Molecular Formula : C16H16ClN2O4S
- Molecular Weight : 332.74 g/mol
- InChIKey : INMHQYLZHMWSAJ-UHFFFAOYSA-N
Anticancer Activity
Quinazolinone derivatives have been extensively studied for their anticancer properties. Research indicates that compounds with similar structures exhibit significant inhibition of cancer cell proliferation by targeting various pathways, including:
- Inhibition of DNA repair enzymes .
- Blocking epidermal growth factor receptor (EGFR) signaling.
- Inhibition of thymidylate synthase , leading to cell death due to thymine deficiency.
For instance, a study demonstrated that quinazolinamine derivatives showed potent inhibitory activities against breast cancer resistance protein (BCRP), suggesting a potential role in overcoming drug resistance in cancer therapy .
Antimicrobial Activity
Numerous studies have reported the antimicrobial properties of quinazolinone derivatives. The biological evaluation of 7-chloro-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one indicated:
- Broad-spectrum antibacterial activity , particularly against Gram-positive bacteria.
- Efficacy against fungal strains, highlighting its potential as an antifungal agent.
A comparative study showed that certain substituents on the phenyl ring significantly influenced the antibacterial profile, with methoxy and methyl groups enhancing activity against various microbial strains .
Enzyme Inhibition
The compound's structural features suggest potential as an enzyme inhibitor. Research has indicated that quinazolinones can inhibit:
- Dihydrofolate reductase (DHFR) , an important target in cancer treatment.
- Other key enzymes involved in metabolic pathways relevant to disease states.
Study 1: Anticancer Evaluation
In a recent study published in PMC, a series of quinazolinone derivatives were synthesized and evaluated for their anticancer activity. The results indicated that compounds similar to 7-chloro-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one exhibited significant cytotoxic effects on various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest .
Study 2: Antimicrobial Assessment
Another investigation focused on the antimicrobial efficacy of quinazolinone derivatives against common pathogens. The findings revealed that the presence of specific substituents significantly enhanced the compounds' effectiveness against both bacterial and fungal infections. The study highlighted that compounds with methoxy groups showed superior activity compared to those without such modifications .
Data Summary
Q & A
Q. What advanced analytical methods validate purity and degradation products?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
